molecular formula C20H25NO3S B2546172 2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 893775-91-2

2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2546172
M. Wt: 359.48
InChI Key: WAVTWJUPYXYKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with the following key features:



  • Molecular Formula : C₁₉H₂₃NO₄S

  • Molecular Weight : Approximately 365.46 g/mol

  • IUPAC Name : 2-(5-tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline



Synthesis Analysis

The synthesis of this compound involves several steps, including the preparation of the sulfonyl chloride intermediate. One common method is the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with an appropriate amine (such as tetrahydroisoquinoline) under specific conditions. The reaction typically occurs in an organic solvent, and purification methods are employed to obtain the desired product.



Molecular Structure Analysis

The molecular structure of 2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with a sulfonyl group attached to the aromatic ring. The tert-butyl and methoxy substituents contribute to its steric and electronic properties.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including:



  • Nucleophilic Substitution : The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines or other nucleophiles.

  • Base-Catalyzed Hydrolysis : The sulfonyl group can be hydrolyzed under basic conditions.

  • Reductive Amination : The tetrahydroisoquinoline moiety can react with reducing agents to form secondary amines.



Physical And Chemical Properties Analysis


  • Melting Point : Varies depending on the specific isomer.

  • Solubility : Soluble in organic solvents (e.g., dichloromethane, ethyl acetate).

  • Stability : Stable under standard laboratory conditions.


Safety And Hazards


  • Toxicity : Handle with care due to potential toxicity.

  • Irritant : The sulfonyl chloride group can be irritating to skin and eyes.

  • Safety Precautions : Use appropriate protective equipment (gloves, goggles) when handling.


Future Directions

Research on this compound could explore:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Synthetic Modifications : Develop analogs with improved properties.

  • Applications : Explore its use in organic synthesis or materials science.


properties

IUPAC Name

2-(5-tert-butyl-2-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-20(2,3)17-9-10-18(24-4)19(13-17)25(22,23)21-12-11-15-7-5-6-8-16(15)14-21/h5-10,13H,11-12,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVTWJUPYXYKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline

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